molecular formula C5H13ClN2O2S B3372903 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride CAS No. 935-24-0

3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride

Cat. No.: B3372903
CAS No.: 935-24-0
M. Wt: 200.69
InChI Key: FJTAKKPBYCADKX-UHFFFAOYSA-N
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Description

3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride is a chemical compound with the molecular formula C5H12N2O2S·HCl and a molecular weight of 200.69 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-1,1-dioxotetrahydrothiophene with hydrazine in the presence of hydrochloric acid. The reaction typically involves heating the reactants under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions typically result in the formation of amines or hydrazines.

  • Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: In biological research, it serves as a tool for studying enzyme mechanisms and as a potential inhibitor for certain enzymes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs for treating various diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Comparison with Similar Compounds

  • 3-Amino-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride

  • 3-Hydrazinyl-1lambda6-thietane-1,1-dione hydrochloride

Uniqueness: 3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride is unique in its structure and reactivity compared to similar compounds. Its specific functional groups and molecular arrangement contribute to its distinct chemical properties and applications.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

(3-methyl-1,1-dioxothiolan-3-yl)hydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c1-5(7-6)2-3-10(8,9)4-5;/h7H,2-4,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTAKKPBYCADKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007538
Record name 3-Hydrazinyl-3-methyl-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-96-4
Record name 3-Hydrazinyl-3-methyl-1lambda~6~-thiolane-1,1-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 2
3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 3
3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 4
3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 5
3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride
Reactant of Route 6
3-Hydrazinyl-3-methyl-1lambda6-thiolane-1,1-dione hydrochloride

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